molecular formula C8H10BrNO2 B14411194 2-(2-Aminoethyl)-5-bromobenzene-1,4-diol CAS No. 81255-55-2

2-(2-Aminoethyl)-5-bromobenzene-1,4-diol

Cat. No.: B14411194
CAS No.: 81255-55-2
M. Wt: 232.07 g/mol
InChI Key: NBXCQBGYUVQBKY-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-5-bromobenzene-1,4-diol is an organic compound that features a benzene ring substituted with an aminoethyl group, a bromine atom, and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-5-bromobenzene-1,4-diol typically involves the introduction of the aminoethyl group and the bromine atom onto a benzene ring that already contains hydroxyl groups. One common method involves the bromination of 2-(2-Aminoethyl)benzene-1,4-diol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-5-bromobenzene-1,4-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Aminoethyl)-5-bromobenzene-1,4-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-5-bromobenzene-1,4-diol involves its interaction with specific molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the bromine atom and hydroxyl groups can participate in various chemical reactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Aminoethyl)-5-bromobenzene-1,4-diol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

81255-55-2

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

2-(2-aminoethyl)-5-bromobenzene-1,4-diol

InChI

InChI=1S/C8H10BrNO2/c9-6-4-7(11)5(1-2-10)3-8(6)12/h3-4,11-12H,1-2,10H2

InChI Key

NBXCQBGYUVQBKY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1O)Br)O)CCN

Origin of Product

United States

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